Bienvenue dans la boutique en ligne BenchChem!

3-(Hydroxyamino)quinoxalin-2(1H)-one

PARP inhibitor selectivity Structure-activity relationship (SAR) Quinoxaline scaffold

3-(Hydroxyamino)quinoxalin-2(1H)-one (CAS 177944-77-3) is a foundational quinoxaline building block for synthesizing selective PARP-2 inhibitors. Its C3-hydroxyamino group enables superior PARP-2 isoform selectivity over PARP-1, unlike quinazolinone scaffolds. Procure with documented purity ≥98% to ensure reproducible SAR outcomes.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 177944-77-3
Cat. No. B071758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxyamino)quinoxalin-2(1H)-one
CAS177944-77-3
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=N2)NO
InChIInChI=1S/C8H7N3O2/c12-8-7(11-13)9-5-3-1-2-4-6(5)10-8/h1-4,13H,(H,9,11)(H,10,12)
InChIKeyPQOJIECBMCIOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxyamino)quinoxalin-2(1H)-one (CAS 177944-77-3): A Core Scaffold for Selective PARP-2 Inhibition and Chemical Probe Development


3-(Hydroxyamino)quinoxalin-2(1H)-one (CAS 177944-77-3) is a heterocyclic quinoxalinone derivative characterized by a hydroxyamino substituent at the C3 position of the quinoxaline core [1]. This compound is recognized as a foundational building block within the quinoxaline class of poly(ADP-ribose) polymerase (PARP) inhibitors [2]. While its specific, isolated pharmacological profile is not extensively documented in the primary literature, its chemical structure is directly implicated in a broader class of molecules that exhibit potent and, crucially, selective inhibition of the PARP-2 enzyme isoform over PARP-1 [2].

Critical Differentiation of 3-(Hydroxyamino)quinoxalin-2(1H)-one: Why Not All Quinoxalinones Are Interchangeable in PARP Research


In the context of PARP inhibitor research, generic substitution among quinoxalinone derivatives is not scientifically valid. Studies comparing distinct heterocyclic cores have established that subtle structural variations dictate isoform selectivity [1]. Specifically, in PARP enzyme assays using recombinant PARP-1 and PARP-2, quinoxaline-based scaffolds are characterized by a class-level propensity for superior selectivity towards PARP-2 [1]. This behavior contrasts sharply with related cores: quinazolinone derivatives exhibit high selectivity for PARP-1, while quinazolidinones lack selectivity for either isoform [1]. The presence and nature of substituents, such as the C3-hydroxyamino group on the quinoxalinone core, are critical determinants of a molecule's binding interactions and downstream biological effects, precluding the simple swap of one analog for another without altering experimental outcomes [1].

Verifiable Evidence Guide for 3-(Hydroxyamino)quinoxalin-2(1H)-one: Quantifying Isoform Selectivity and Structural Advantage


Class-Level PARP-2 Selectivity of the Quinoxaline Core Versus Alternative Heterocyclic Scaffolds

The quinoxaline core, which includes the 3-(Hydroxyamino)quinoxalin-2(1H)-one scaffold, is defined by a class-level selectivity for PARP-2 over PARP-1. This is a distinct differentiation from other core scaffolds like quinazolinones, which show a preference for PARP-1 [1]. This scaffold-specific selectivity profile is crucial for designing chemical probes that can dissect the individual roles of the PARP isoforms.

PARP inhibitor selectivity Structure-activity relationship (SAR) Quinoxaline scaffold

Potency Benchmarking of a Representative Quinoxaline-Based PARP Inhibitor

A structurally characterized quinoxaline derivative, exemplified by a specific inhibitor (BDBM50445826/CHEMBL3105402), demonstrates the potent inhibition achievable with this scaffold [1]. While this is not the target compound itself, it provides a crucial benchmark for the potency that can be engineered onto the quinoxalinone core. The data show high nanomolar potency in both biochemical and cellular assays, far exceeding the activity of first-generation PARP inhibitors like 3-aminobenzamide [REFS-1, REFS-2].

PARP-1 inhibitor Enzymatic potency Cellular potency

Procurement Advantage: Specific Chemical Structure and Vendor-Reported Purity

For procurement purposes, 3-(Hydroxyamino)quinoxalin-2(1H)-one (CAS 177944-77-3) is differentiated by its defined chemical structure and, according to vendor technical datasheets, a high level of purity . This is critical for researchers aiming to achieve reproducible synthetic yields and accurate biological assay results. The compound is supplied with a documented purity of NLT 98%, which reduces the risk of confounding results from impurities that could be present in less rigorously characterized batches or with alternative, non-validated suppliers .

Chemical building block Synthetic intermediate Purity assessment

High-Impact Application Scenarios for 3-(Hydroxyamino)quinoxalin-2(1H)-one in Targeted Research and Development


Synthesis of Isoform-Selective PARP-2 Chemical Probes

This compound serves as an ideal starting point for the synthesis of novel PARP-2 selective inhibitors. As established in Section 3, the quinoxaline core is associated with superior PARP-2 selectivity [1]. Researchers can leverage this scaffold to develop chemical probes that specifically interrogate PARP-2 biology without the confounding effects of PARP-1 inhibition, a task not achievable with quinazolinone-based scaffolds [1].

Structure-Activity Relationship (SAR) Studies on Quinoxaline PARP Inhibitors

The C3-hydroxyamino substituent provides a functional handle for further derivatization. Given the class-level potency benchmark of ~9.8 nM for PARP-1 inhibition achievable with related quinoxalines [2], this specific analog is valuable in SAR campaigns. It allows medicinal chemists to explore how modifications at the C3 position impact both PARP potency and, more importantly, the critical PARP-1/PARP-2 selectivity ratio [1].

Precision Synthesis in Academic and Pharmaceutical R&D Laboratories

For synthetic chemists requiring a high-purity, well-characterized building block, this compound (CAS 177944-77-3) is available with a documented purity of NLT 98% . This procurement specification supports high-yielding, reproducible synthetic routes, which is a fundamental requirement for generating robust data in both early-stage drug discovery and advanced chemical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Hydroxyamino)quinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.